

The Synthesis and Chemical Profile of Iopentol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

lopentol is a non-ionic, water-soluble, tri-iodinated radiographic contrast agent.[1][2] It is utilized in various diagnostic imaging procedures to enhance the visibility of internal structures. This technical guide provides a detailed overview of the synthesis pathway of **iopentol**, its chemical structure, and relevant experimental methodologies. The information is compiled from various sources, including patents and scientific literature, to offer a comprehensive resource for professionals in the field.

Chemical Structure and Properties

lopentol, with the CAS number 89797-00-2, is chemically known as 5-[acetyl(2-hydroxy-3-methoxypropyl)amino]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide. [1][3] Its molecular structure is characterized by a tri-iodinated benzene ring, which is responsible for its radiopaque properties. The presence of multiple hydroxyl groups and a methoxypropyl side chain imparts high water solubility and low osmolality, contributing to its favorable safety profile.[4]



Property	Value	Reference(s)
Chemical Formula	C20H28I3N3O9	
Molecular Weight	835.16 g/mol	-
CAS Number	89797-00-2	-
IUPAC Name	5-[acetyl-(2-hydroxy-3-methoxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide	
SMILES String	CC(=O)N(CC(COC)O)c1c(I)c(C(=O)NCC(O)CO)c(I)c(C(=O) NCC(O)CO)c1I	-

Iopentol Synthesis Pathway

The synthesis of **iopentol** is a multi-step process that begins with the formation of a key intermediate, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, which is then acetylated and subsequently N-alkylated to yield the final product. The overall pathway is depicted below.



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Caption: Overall synthesis pathway of **lopentol**.

Detailed Experimental Protocols



The following sections provide detailed methodologies for the key steps in the **iopentol** synthesis, compiled from patent literature. It is important to note that specific reaction parameters may vary and optimization is often required for large-scale production.

Step 1: Synthesis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (5-Amine)

The synthesis of the key intermediate "5-Amine" involves the amidation of a 5-nitroisophthalic acid derivative followed by reduction of the nitro group and subsequent iodination.

A. Amidation and Reduction:

A common starting material is dimethyl 5-nitroisophthalate. This is reacted with 1-amino-2,3-propanediol in a suitable solvent like methanol, followed by catalytic hydrogenation to reduce the nitro group to an amine, yielding 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA).

B. Iodination:

The iodination of ABA is a critical step to introduce the three iodine atoms onto the benzene ring.

- Reaction Conditions: The iodination is typically carried out using an iodinating agent such as iodine chloride (ICI). The reaction is performed in an aqueous solution.
- Procedure Outline:
 - 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride is dissolved in water.
 - The pH is adjusted to approximately 2-3 with an aqueous sodium hydroxide solution.
 - lodine chloride is added in portions while maintaining the temperature between 65-80°C.
 The pH is readjusted to 2-3 before each addition.
 - After the reaction is complete, any excess iodine chloride is quenched, for example, with sodium bisulfite.



- The pH is then raised to 4-6, and a decolorizing agent like sodium dithionite may be added.
- The product, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (5-Amine),
 is then crystallized by cooling the solution, filtered, washed, and dried.

Step 2: Acetylation of 5-Amine to 5-Acetamide

The amino group of the "5-Amine" intermediate is acetylated to form 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide ("5-Acetamide").

- Reaction Conditions: The acetylation is carried out using acetic anhydride in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
- Procedure Outline:
 - The "5-Amine" is suspended in acetic anhydride.
 - A catalytic amount of p-toluenesulfonic acid is added.
 - The reaction mixture is heated.
 - After cooling, the precipitated product is filtered and then suspended in a mixture of methanol and water.
 - The suspension is hydrolyzed under basic conditions (pH ~11.5) to remove any O-acetyl groups that may have formed on the hydroxyl side chains.
 - The mixture is then neutralized with an acid (e.g., HCl) and cooled to induce crystallization
 of the "5-Acetamide".
 - The product is filtered, washed with water, and dried.

Step 3: N-Alkylation of 5-Acetamide to Iopentol

The final step is the N-alkylation of the "5-Acetamide" to introduce the 2-hydroxy-3-methoxypropyl group.



- Reaction Conditions: The alkylating agent used is typically a 1-halo-3-methoxy-2-propanol, such as 1-chloro-3-methoxy-2-propanol. The reaction is carried out in a suitable solvent like propylene glycol in the presence of a base.
- Procedure Outline (based on analogous synthesis of lohexol):
 - The "5-Acetamide" is suspended in propylene glycol.
 - A base, such as sodium hydroxide, is added to the suspension.
 - 1-chloro-3-methoxy-2-propanol is then added to the reaction mixture.
 - The reaction is stirred at a controlled temperature until completion.
 - The reaction is quenched by the addition of an acid (e.g., HCl).
 - The crude iopentol is then purified through a series of steps which may include crystallization from a suitable solvent, such as butanol, and treatment with ion exchange resins to remove impurities.

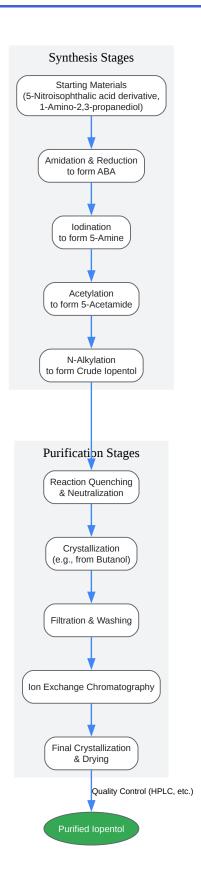
Quantitative Data

Quantitative data for the synthesis of **iopentol** is not readily available in the public domain. However, data from the synthesis of the closely related compound, iohexol, can provide some insight into the expected yields and purity. For instance, in the synthesis of iodixanol, a dimer derived from a similar intermediate, HPLC analysis of the reaction mixture showed varying percentages of the desired product and related substances. The synthesis of possible impurities in the **iopentol** manufacturing process has been reported, and their levels are monitored by HPLC to ensure the safety of the final product.

Logical Workflow for Iopentol Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the final purified product.





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Caption: Logical workflow for the synthesis and purification of **lopentol**.



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